N-(Pentan-3-yl)oxan-4-amine
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Overview
Description
N-(Pentan-3-yl)oxan-4-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is characterized by the presence of an oxane ring substituted with a pentan-3-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)oxan-4-amine typically involves the reaction of oxane derivatives with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Pentan-3-yl)oxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-(Pentan-3-yl)oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
N-(Pentan-3-yl)oxan-4-amine can be compared with other similar compounds, such as:
N-(Pentan-3-yl)oxan-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
N-(Pentan-3-yl)oxan-4-thiol: The presence of a thiol group in this compound imparts distinct chemical characteristics compared to this compound.
N-(Pentan-3-yl)oxan-4-ether: This compound contains an ether linkage, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-pentan-3-yloxan-4-amine |
InChI |
InChI=1S/C10H21NO/c1-3-9(4-2)11-10-5-7-12-8-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
OTCFSFAQLMXCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCOCC1 |
Origin of Product |
United States |
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